![molecular formula C10H14N2O B1471657 (3-Cyclobutoxypyridin-4-yl)methanamine CAS No. 1508588-97-3](/img/structure/B1471657.png)
(3-Cyclobutoxypyridin-4-yl)methanamine
Overview
Description
(3-Cyclobutoxypyridin-4-yl)methanamine, also known as CBPM, is a synthetic compound that has been studied extensively in recent years. It is a heterocyclic compound, meaning it contains a ring structure of atoms that are not all the same. CBPM has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. In
Scientific Research Applications
Chemical Inhibitors and Enzyme Selectivity
Chemical inhibitors, including various pyridinyl compounds, are crucial in studying enzyme selectivity and drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes. This research is vital for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity Studies
Studies on compounds like 3,4-Methylenedioxymethamphetamine (MDMA) provide insights into neurochemistry and neurotoxicity, which can inform the development of therapeutic agents targeting neurological disorders (McKenna & Peroutka, 1990).
Metal Binding and Chelation
Hydroxypyridinones, related to pyridinyl compounds, show potential as metal chelators, particularly for aluminum and iron, indicating their use in treating metal toxicity and related medical conditions (Santos, 2002).
Pharmacological Applications
Explorations into the pharmacology of compounds like 2-Oxo-3-cyanopyridine derivatives reveal their potential in various therapeutic domains, including anticancer, antibacterial, and antiviral treatments. Such research underscores the importance of chemical compounds in developing new drugs (Ghosh et al., 2015).
properties
IUPAC Name |
(3-cyclobutyloxypyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-4-5-12-7-10(8)13-9-2-1-3-9/h4-5,7,9H,1-3,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUARFJQKASBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CN=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclobutoxypyridin-4-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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